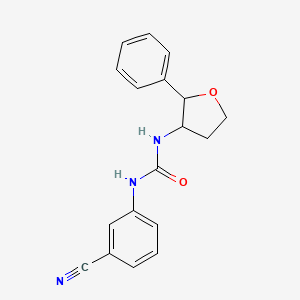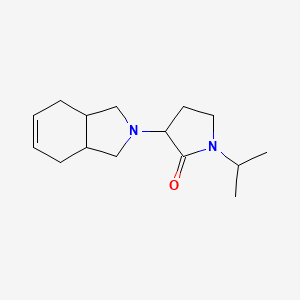![molecular formula C14H18F2N2O B7585275 N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MPJC belongs to the class of pyrrolidine carboxamides and has been studied for its ability to modulate certain receptors in the brain, potentially leading to the development of new treatments for various neurological disorders.
Mécanisme D'action
The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves its ability to bind to and modulate the activity of dopamine receptors in the brain. Specifically, N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to act as a partial agonist at the dopamine D2 and D3 receptors, meaning it can activate these receptors to a certain extent, but not to the same degree as full agonists. This partial agonist activity may make N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide a promising candidate for the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of dopamine release in the brain, as well as changes in neuronal activity in certain brain regions. N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its relatively high potency and selectivity for dopamine receptors. However, the compound's limited solubility in water may present challenges in certain experimental settings. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Orientations Futures
There are several potential future directions for research on N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide. One area of interest is the development of new treatments for addiction and other neurological disorders, based on the compound's ability to modulate dopamine receptors in the brain. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties and to optimize its dosing and administration in clinical settings. Finally, future studies may explore the potential of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide for the treatment of other neurological disorders, including Parkinson's disease and Tourette's syndrome.
Méthodes De Synthèse
The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves several steps, including the reaction of 2,5-difluorophenylacetic acid with 3-methylpyrrolidine, followed by the addition of thionyl chloride and subsequent reaction with N,N-dimethylformamide. The resulting product is then purified through chromatography to obtain N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide in its pure form.
Applications De Recherche Scientifique
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, including the dopamine D2 and D3 receptors. These receptors are involved in the regulation of mood, motivation, and reward, and are implicated in various neurological disorders, including addiction and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-10-5-7-18(9-10)14(19)17-6-4-11-8-12(15)2-3-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPPZHAMHLTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NCCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)



![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)



![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)

![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)